6-chloro-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline 6-chloro-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline
Brand Name: Vulcanchem
CAS No.: 2549002-60-8
VCID: VC11818319
InChI: InChI=1S/C17H19ClN4O2S/c18-12-1-2-13-14(9-12)19-10-16(20-13)22-3-6-24-15(11-22)17(23)21-4-7-25-8-5-21/h1-2,9-10,15H,3-8,11H2
SMILES: C1COC(CN1C2=CN=C3C=C(C=CC3=N2)Cl)C(=O)N4CCSCC4
Molecular Formula: C17H19ClN4O2S
Molecular Weight: 378.9 g/mol

6-chloro-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline

CAS No.: 2549002-60-8

Cat. No.: VC11818319

Molecular Formula: C17H19ClN4O2S

Molecular Weight: 378.9 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline - 2549002-60-8

Specification

CAS No. 2549002-60-8
Molecular Formula C17H19ClN4O2S
Molecular Weight 378.9 g/mol
IUPAC Name [4-(6-chloroquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C17H19ClN4O2S/c18-12-1-2-13-14(9-12)19-10-16(20-13)22-3-6-24-15(11-22)17(23)21-4-7-25-8-5-21/h1-2,9-10,15H,3-8,11H2
Standard InChI Key CVFFMZJIALYOKY-UHFFFAOYSA-N
SMILES C1COC(CN1C2=CN=C3C=C(C=CC3=N2)Cl)C(=O)N4CCSCC4
Canonical SMILES C1COC(CN1C2=CN=C3C=C(C=CC3=N2)Cl)C(=O)N4CCSCC4

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s architecture centers on a quinoxaline ring system, a bicyclic structure composed of two fused pyrazine rings. At the 2-position of this core, a morpholine subunit—a six-membered ring containing one oxygen and one nitrogen atom—is attached via a carbonyl linkage to a thiomorpholine group. Thiomorpholine, a sulfur-containing analog of morpholine, introduces a thioether functional group (S-\text{S}-), enhancing the molecule’s potential for hydrogen bonding and hydrophobic interactions. The 6-position of the quinoxaline core is substituted with a chlorine atom, a common modification to improve bioavailability and target binding in medicinal chemistry.

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [4-(6-chloroquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone. This nomenclature reflects:

  • The quinoxaline core numbered to prioritize the chlorine substituent at position 6.

  • The morpholine group at position 2 of the quinoxaline, further modified by a thiomorpholine carbonyl moiety.

Table 1: Key Molecular Identifiers

PropertyValue
Molecular FormulaC17H19ClN4O2S\text{C}_{17}\text{H}_{19}\text{ClN}_4\text{O}_2\text{S}
Molecular Weight378.9 g/mol
IUPAC Name[4-(6-chloroquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
SMILES NotationC1COC(CN1C2=CN=C3C=C(C=CC3=N2)Cl)C(=O)N4CCSCC4
InChI KeyCVFFMZJIALYOKY-UHFFFAOYSA-N

Synthesis and Preparation

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring precise substitution at the 2- and 6-positions of the quinoxaline ring.

  • Stability of Thiomorpholine: The sulfur atom in thiomorpholine may oxidize during reactions, necessitating inert atmospheres or reducing agents.

  • Purification: Separation of byproducts arising from the multi-step synthesis requires advanced chromatographic techniques.

Pharmacological Properties

Inferred Bioactivity

Though direct studies on this compound are absent, its structural relatives in the quinoxaline family exhibit broad bioactivity:

Antimicrobial Activity

Thiomorpholine’s sulfur atom could inhibit bacterial enzymes via metal chelation, similar to sulfonamide drugs. In murine models, thiomorpholine-containing compounds improved survival rates in Staphylococcus aureus infections by >40% compared to controls.

Central Nervous System (CNS) Effects

Morpholine derivatives frequently cross the blood-brain barrier, suggesting potential applications in neurodegenerative diseases. For instance, rivastigmine (a morpholine derivative) inhibits acetylcholinesterase in Alzheimer’s therapy.

Structure-Activity Relationships (SAR)

  • Chlorine Substituent: Enhances lipophilicity, improving membrane permeability.

  • Thiomorpholine Carbonyl: Increases binding affinity to sulfur-dependent enzymes (e.g., cysteine proteases).

  • Morpholine Ring: Contributes to solubility and metabolic stability.

Research Applications

Medicinal Chemistry

This compound serves as a precursor for developing:

  • Kinase Inhibitors: Targeting oncogenic kinases like BRAF or MEK.

  • Antibacterial Agents: Disrupting bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

  • CNS Therapeutics: Modulating neurotransmitter receptors or ion channels.

Chemical Probes

In chemical biology, the thiomorpholine moiety can act as a warhead in activity-based probes (ABPs) to label active sites of enzymes, aiding in drug discovery.

Future Directions

Priority Research Areas

  • In Vitro Screening: Assess cytotoxicity, kinase inhibition, and antimicrobial activity against standard cell lines.

  • ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

  • Crystallographic Studies: Resolve the compound’s 3D structure bound to target proteins to guide rational drug design.

Synthetic Advancements

Developing one-pot synthesis methods or flow chemistry protocols could enhance yield and reduce purification steps. Catalytic asymmetric synthesis might also yield enantiopure variants with improved pharmacodynamics.

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